2-Bromo-5-fluoro-3-methylpyridine-4-carboxylic acid
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Overview
Description
2-Bromo-5-fluoro-3-methylpyridine-4-carboxylic acid is a fluorinated pyridine derivative with the molecular formula C6H5BrFN
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-fluoro-3-methylpyridine-4-carboxylic acid typically involves the halogenation of pyridine derivatives. One common method includes the bromination and fluorination of 3-methylpyridine-4-carboxylic acid under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound often employs large-scale halogenation processes. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process. These methods ensure consistent quality and meet the demands of various industrial applications .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5-fluoro-3-methylpyridine-4-carboxylic acid undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki coupling, to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines and thiols.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boronic acids are typically used.
Major Products Formed
The major products formed from these reactions include various substituted pyridine derivatives, biaryl compounds, and other functionalized molecules that can be further utilized in organic synthesis and medicinal chemistry .
Scientific Research Applications
2-Bromo-5-fluoro-3-methylpyridine-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the development of bioactive molecules and probes for biological studies.
Medicine: It is a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: The compound is utilized in the production of agrochemicals, dyes, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-Bromo-5-fluoro-3-methylpyridine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The presence of bromine and fluorine atoms enhances its reactivity and allows it to participate in various biochemical processes. The compound can modulate enzyme activity, bind to receptors, and influence cellular signaling pathways, leading to its observed effects in biological systems .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-5-fluoropyridine
- 2-Fluoro-5-methylpyridine
- 2-Bromo-4-fluoropyridine
- 2-Fluoro-4-methylpyridine
Uniqueness
Compared to similar compounds, 2-Bromo-5-fluoro-3-methylpyridine-4-carboxylic acid is unique due to the presence of both bromine and fluorine atoms along with a carboxylic acid group. This combination of functional groups imparts distinct chemical properties, making it a valuable intermediate in organic synthesis and pharmaceutical research .
Properties
Molecular Formula |
C7H5BrFNO2 |
---|---|
Molecular Weight |
234.02 g/mol |
IUPAC Name |
2-bromo-5-fluoro-3-methylpyridine-4-carboxylic acid |
InChI |
InChI=1S/C7H5BrFNO2/c1-3-5(7(11)12)4(9)2-10-6(3)8/h2H,1H3,(H,11,12) |
InChI Key |
FDOJAWYKERPNLX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CN=C1Br)F)C(=O)O |
Origin of Product |
United States |
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